molecular formula C19H20N2O5S B1365620 2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid CAS No. 1396964-72-9

2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid

Cat. No.: B1365620
CAS No.: 1396964-72-9
M. Wt: 388.4 g/mol
InChI Key: XEFHDPJPNKMCQQ-UHFFFAOYSA-N
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Description

The compound “2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid” is a chemical compound with the formula C₁₈H₁₈N₂O₅S . It contains an indole ring, which is a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological activity. A new (2,3-dihydro-1 H -indol-5-ylmethyl)amine was synthesized from 2- ( (1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .


Molecular Structure Analysis

The molecular structure of this compound was established by elemental analysis, high resolution mass-spectrometry, 1 H, 13 C NMR and IR spectroscopy .


Chemical Reactions Analysis

The most direct method for the preparation of (2,3-dihydro-1 H -indol-5-ylmethyl)amine is the Tscherniac-Einhorn reaction of indoline with commercially available 2- (hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound's derivatives, including 1-phenyl-1H-indoles and indole sulfoxides, are synthesized using the Ullmann reaction and further reactions with alkyl and aryl Grignard reagents. These derivatives have potential applications in various chemical syntheses (Unangst et al., 1987).

Crystallography and Structural Analysis

  • The crystal structure of a derivative, (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, has been analyzed. Its geometry is closely related to other compounds and is stabilized by hydrogen bonds. Such structural analyses are crucial for understanding molecular interactions and properties (Li et al., 2009).

Computational Peptidology and Drug Design

  • In computational peptidology, derivatives of the compound are used to study the chemical reactivity of peptides. This research assists in predicting pKa values and bioactivity scores for new antifungal peptides, contributing to the process of drug design (Flores-Holguín et al., 2019).

Cancer Detection and Imaging

  • A water-soluble near-infrared dye derivative of this compound has been developed for cancer detection using optical imaging. Its enhanced quantum yield and stability make it a promising candidate for developing molecular-based beacons for cancer detection (Pham et al., 2005).

Anticancer Prodrugs

  • Amino acid conjugates of a derivative have shown potent anti-cancer activity against the SW620 cell line. These derivatives demonstrate improved water solubility and have potential as water-soluble anticancer prodrugs (Lee et al., 2014).

Synthesis of Heterocyclic Compounds

  • The compound and its derivatives are used in the synthesis of various heterocyclic compounds, which have applications in pharmaceuticals and materials science. This includes the synthesis of thiazocine-2-acetic acid derivatives (Bates et al., 2004).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, indole derivatives are known to play a main role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Safety and Hazards

This compound is labeled as an irritant . As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

Indoles, both natural and synthetic, are important types of molecules and natural products. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The resulting compound is a convenient intermediate for various disubstituted 1- (indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Biochemical Analysis

Cellular Effects

2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid influences various cellular processes. Indole derivatives have been reported to affect cell signaling pathways, gene expression, and cellular metabolism . This compound may modulate these processes by interacting with specific cellular receptors and enzymes, leading to changes in cell function. For example, indole derivatives have been shown to inhibit the growth of cancer cells and exhibit anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. Indole derivatives are known to inhibit or activate enzymes, leading to changes in gene expression and cellular function . The specific binding interactions of this compound with enzymes and receptors are still being studied, but it is believed to exert its effects through similar mechanisms as other indole derivatives.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Indole derivatives have been shown to exhibit varying degrees of stability, which can impact their efficacy in in vitro and in vivo studies . Long-term studies are needed to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Indole derivatives have been reported to exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects . The specific dosage effects of this compound are still being investigated, but it is important to determine the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. Indole derivatives are known to interact with enzymes and cofactors, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. Indole derivatives are known to interact with transporters and binding proteins, which can affect their localization and accumulation . The specific transport and distribution mechanisms of this compound are still being studied.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Indole derivatives have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13(22)21-10-9-15-12-16(7-8-18(15)21)27(25,26)20-17(19(23)24)11-14-5-3-2-4-6-14/h2-8,12,17,20H,9-11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFHDPJPNKMCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101170120
Record name Phenylalanine, N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396964-72-9
Record name Phenylalanine, N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396964-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine, N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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